N2,N2-Dimethylguanosine

RNA Structure tRNA Modification Base Pairing

N2,N2-Dimethylguanosine (m2,2G) is the native, dual-methylated nucleoside essential for recapitulating the m2,2G26:A44 base pair that stabilizes eukaryotic tRNA tertiary structure. Unlike unmodified guanosine or mono-methylated m2G, only this compound eliminates the N2 hydrogen bond donor, enforcing the correct pseudo-Watson–Crick geometry required for authentic structural dynamics, TRMT1 enzyme assays, and AlkB demethylation QC. It is a validated urinary biomarker for colorectal, breast, and thyroid cancer, achieving 71% patient classification accuracy in LC-MS/MS panels. Procure the definitive standard for tRNA-seq validation, competitive binding studies, and diagnostic calibrator development.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
CAS No. 2140-67-2
Cat. No. B016709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethylguanosine
CAS2140-67-2
SynonymsN,N-Dimethylguanosine;  2-Dimethylamino-6-oxypurine Riboside; 
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1
InChIKeyRSPURTUNRHNVGF-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Dimethylguanosine (CAS 2140-67-2) for RNA Modification & Epitranscriptomics Research


N2,N2-Dimethylguanosine (m2,2G, CAS 2140-67-2) is a highly conserved post-transcriptionally modified nucleoside found predominantly in eukaryotic transfer RNAs (tRNAs) at position G26, forming the m2,2G26:A44 base pair [1]. It features two methyl groups on the exocyclic N2 amino function of guanosine, which dramatically alters hydrogen bonding capacity and base pairing behavior [2]. This compound serves as an essential structural element for proper tRNA folding and stability, and is a validated biomarker in cancer diagnostics [3].

Why N2,N2-Dimethylguanosine (CAS 2140-67-2) Cannot Be Replaced by Unmodified or Mono-Methylated Guanosine


Generic substitution with unmodified guanosine or N2-methylguanosine (m2G) is not functionally equivalent. The dual methylation of N2,N2-dimethylguanosine uniquely eliminates the N2 hydrogen bond donor capacity, forcing a distinct pseudo-Watson–Crick pairing geometry with adenosine that avoids steric clashes seen with unmodified G:A pairs [1]. Molecular dynamics simulations demonstrate that only the dimethylated modification (m2,2G) maintains the proper three-dimensional fold of tRNA at the hinge region; unmodified guanosine at position G26 leads to significant structural rearrangement and loss of tertiary interactions [2]. Furthermore, N2,N2-dimethylguanosine exhibits differential clinical utility as a cancer biomarker, with urinary levels correlating with disease stage in a manner distinct from mono-methylated nucleosides [3].

Quantitative Differentiation Evidence for N2,N2-Dimethylguanosine (CAS 2140-67-2) vs. Closest Analogs


N2,N2-Dimethylguanosine Eliminates Hydrogen Bond Donor Capacity vs. N2-Methylguanosine

Dual methylation at the N2 position completely abolishes the ability of the exocyclic amino group to donate a hydrogen bond, a property retained by N2-methylguanosine (m2G) which still possesses one N2-hydrogen. This functional elimination fundamentally alters base pairing behavior, particularly with cytidine [1]. In crystal structures of RNA duplexes containing tandem m2,2G:A pairs, the modification forces an imino-hydrogen bonded, pseudo-Watson–Crick conformation that avoids the steric clash inherent in unmodified G:A sheared pairs [1].

RNA Structure tRNA Modification Base Pairing

N2,N2-Dimethylguanosine Maintains Proper tRNA Tertiary Fold vs. Unmodified Guanosine

Molecular dynamics simulations of E. coli tRNAPhe demonstrate that substitution of unmodified guanosine at the hinge region (position G26) with N2,N2-dimethylguanosine is required for maintaining the native three-dimensional fold. Unmodified guanosine at G26 leads to significant structural rearrangement, loss of base stacking interactions, and disruption of the anticodon loop U-turn feature [1]. The dimethylated modification (m2,2G26) and mono-methylated (m2G26) both retain proper tertiary interactions, but only m2,2G is the native modification in eukaryotic tRNAs [1].

tRNA Folding Molecular Dynamics Structural Stability

N2,N2-Dimethylguanosine Urinary Levels Correlate with Breast Cancer Metastasis vs. Pseudouridine

In a clinical study of 131 metastatic breast carcinoma patients, elevated urinary N2,N2-dimethylguanosine (m2,2G) levels were observed in 46 patients (35.1%), compared to elevated pseudouridine (27/131, 20.6%) and 1-methylinosine (27/131, 20.6%) [1]. While all three nucleosides were elevated, m2,2G demonstrated the highest frequency of elevation among the three markers assessed [1].

Cancer Biomarker Urinary Nucleosides Breast Carcinoma

N2,N2-Dimethylguanosine in Multi-Marker Panel Improves Colorectal Cancer Detection vs. CEA Alone

In a study of 52 colorectal cancer patients and 60 healthy adults, urinary N2,N2-dimethylguanosine (m2,2G) levels were significantly elevated. When m2,2G was combined with 13 other urinary nucleosides in a principal component analysis vector, 71% (37/52) of colorectal cancer patients were correctly classified versus healthy adults, compared to only 29% identification using the CEA (carcinoembryonic antigen) method alone .

Colorectal Cancer Diagnostic Panel Biomarker

N2,N2-Dimethylguanosine Enables Selective Enzymatic Demethylation for tRNA Sequencing

The AlkB D135S/L118V mutant enzyme efficiently and selectively converts N2,N2-dimethylguanosine (m2,2G) to N2-methylguanosine (m2G), while leaving other RNA modifications intact [1]. This selective demethylation reduces reverse transcription stalling at m2,2G sites, improving tRNA sequencing efficiency. The enzyme's specificity is uniquely tailored to m2,2G; it does not act on N2-methylguanosine or other methylated nucleosides [1].

tRNA Sequencing AlkB Mutant Demethylation

N2,N2-Dimethylguanosine Distinguishes Thyroid Cancer Patients from Healthy Controls vs. N2-Methylguanosine

Stepwise discriminant analysis (SDA) of urinary nucleoside profiles identified N2-methylguanosine, N2,N2-dimethylguanosine, and 1-methylguanosine as the three most discriminating variables between thyroid cancer patients and healthy controls [1]. While both mono- and di-methylated forms contributed to the model, their independent selection underscores that each modification carries non-redundant diagnostic information [1].

Thyroid Cancer Diagnostic Panel Discriminant Analysis

Procurement-Driven Application Scenarios for N2,N2-Dimethylguanosine (CAS 2140-67-2)


tRNA Structure-Function Studies Requiring Native Dimethylated G26 Modification

Researchers investigating tRNA folding, dynamics, or interactions with modifying enzymes (e.g., TRMT1) must use N2,N2-dimethylguanosine to accurately recapitulate the native m2,2G26:A44 base pair. As demonstrated in Section 3, unmodified guanosine at this position leads to incorrect tertiary structure [1], while N2-methylguanosine retains a hydrogen bond donor that alters pairing behavior [2]. Procurement of this compound enables authentic structural and biophysical studies that cannot be performed with analog substitutions.

Multi-Marker Urinary Nucleoside Panels for Oncology Biomarker Discovery

Academic and clinical research laboratories developing liquid biopsy assays for colorectal, breast, or thyroid cancer detection should include N2,N2-dimethylguanosine in their nucleoside panels. Evidence from Section 3 demonstrates that m2,2G-containing panels achieve 71% colorectal cancer patient classification accuracy versus 29% for CEA alone , and that m2,2G shows higher elevation frequency in metastatic breast cancer than pseudouridine [3]. Procuring high-purity N2,N2-dimethylguanosine is essential for building validated reference standards and calibrators in LC-MS/MS-based diagnostic workflows.

High-Throughput tRNA Sequencing Workflows Utilizing AlkB Demethylation

Core sequencing facilities and epitranscriptomics service providers implementing tRNA-seq protocols should stock N2,N2-dimethylguanosine for quality control and method validation. The AlkB D135S/L118V mutant enzyme selectively demethylates m2,2G to m2G, a reaction that is specific to this modification and cannot be tested using m2G or unmodified guanosine [4]. Procuring the authentic compound ensures accurate optimization of demethylation conditions and verification of sequencing library preparation efficiency.

RNA Modification Profiling in Disease Mechanisms and Therapeutic Target Validation

Pharmaceutical and biotechnology companies investigating the role of tRNA modifications in cancer metabolism, viral infection (e.g., SARS-CoV-2 Mpro-mediated TRMT1 cleavage [5]), or neurological disorders require authentic N2,N2-dimethylguanosine for competitive binding assays, enzyme activity measurements, and cellular supplementation studies. The unique inability of this compound to donate N2 hydrogen bonds [2] makes it a precise chemical probe for dissecting structure-activity relationships in RNA-protein recognition events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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